molecular formula C11H7ClF3N3O2 B2490146 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime CAS No. 477873-00-0

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime

Cat. No.: B2490146
CAS No.: 477873-00-0
M. Wt: 305.64
InChI Key: WWSMXHGJOHIODG-ZWSORDCHSA-N
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Description

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring play crucial roles in its activity, influencing its binding affinity and specificity towards target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(NZ)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-5(17-19)9-3-8(18-20-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4,19H,1H3/b17-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMXHGJOHIODG-ZWSORDCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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